molecular formula C24H21NO5 B2978949 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one CAS No. 859672-25-6

3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

Cat. No.: B2978949
CAS No.: 859672-25-6
M. Wt: 403.434
InChI Key: ZYRQKKHHNJCWDK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of methoxy groups and an amino group attached to a chromen-4-one core structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research suggests it may have therapeutic potential in treating certain diseases, such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. For example, it has been shown to modulate ATPase activities, which are crucial for cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A structurally similar compound with potential neuroprotective effects.

    3,4-Dimethoxyphenylacetic acid: An aromatic acid with antimicrobial properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(4-methoxyanilino)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-27-18-8-5-16(6-9-18)25-17-7-10-19-22(13-17)30-14-20(24(19)26)15-4-11-21(28-2)23(12-15)29-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQKKHHNJCWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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